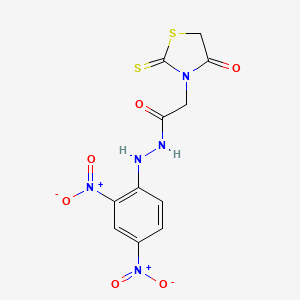
N'-(2,4-dinitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-(2,4-dinitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetohydrazide” is a complex organic compound that features a dinitrophenyl group, a thiazolidinone ring, and an acetohydrazide moiety. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(2,4-dinitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetohydrazide” typically involves multiple steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.
Introduction of the Dinitrophenyl Group: The dinitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a nucleophile attacks the nitro-substituted aromatic ring.
Formation of the Acetohydrazide Moiety: This step involves the reaction of the intermediate compound with hydrazine hydrate to form the acetohydrazide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Amino derivatives of the dinitrophenyl group.
Substitution: Substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of “N’-(2,4-dinitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetohydrazide” involves interactions with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that are involved in biological processes.
Pathways Involved: The compound may interfere with cellular pathways related to oxidative stress, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(2,4-dinitrophenyl)hydrazine: A simpler compound with similar dinitrophenyl functionality.
Thiazolidinone Derivatives: Compounds with the thiazolidinone ring structure, often studied for their biological activities.
Acetohydrazide Derivatives: Compounds with the acetohydrazide moiety, known for their potential therapeutic effects.
Uniqueness
“N’-(2,4-dinitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetohydrazide” is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
N'-(2,4-dinitrophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O6S2/c17-9(4-14-10(18)5-24-11(14)23)13-12-7-2-1-6(15(19)20)3-8(7)16(21)22/h1-3,12H,4-5H2,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANHNUHPXZBOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CC(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













